Cas no 1391067-62-1 (3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol)

3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol
- EN300-1910700
- 1391067-62-1
-
- インチ: 1S/C9H11BrN2O3/c10-8-5-6(12(14)15)1-2-7(8)9(11)3-4-13/h1-2,5,9,13H,3-4,11H2
- InChIKey: VIQOTARAKDKEHB-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1C(CCO)N)[N+](=O)[O-]
計算された属性
- 精确分子量: 273.99530g/mol
- 同位素质量: 273.99530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.1Ų
- XLogP3: 1
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1910700-5.0g |
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol |
1391067-62-1 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1910700-0.25g |
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol |
1391067-62-1 | 0.25g |
$933.0 | 2023-09-17 | ||
Enamine | EN300-1910700-1.0g |
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol |
1391067-62-1 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-1910700-0.5g |
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol |
1391067-62-1 | 0.5g |
$974.0 | 2023-09-17 | ||
Enamine | EN300-1910700-10g |
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol |
1391067-62-1 | 10g |
$4360.0 | 2023-09-17 | ||
Enamine | EN300-1910700-5g |
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol |
1391067-62-1 | 5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1910700-0.05g |
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol |
1391067-62-1 | 0.05g |
$851.0 | 2023-09-17 | ||
Enamine | EN300-1910700-0.1g |
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol |
1391067-62-1 | 0.1g |
$892.0 | 2023-09-17 | ||
Enamine | EN300-1910700-10.0g |
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol |
1391067-62-1 | 10g |
$4360.0 | 2023-06-02 | ||
Enamine | EN300-1910700-2.5g |
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol |
1391067-62-1 | 2.5g |
$1988.0 | 2023-09-17 |
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol 関連文献
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-olに関する追加情報
Comprehensive Overview of 3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol (CAS No. 1391067-62-1)
3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol (CAS No. 1391067-62-1) is a specialized organic compound with a unique molecular structure, combining an aromatic nitro group, a bromine substituent, and an amino-alcohol functional group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of both 2-bromo-4-nitrophenyl and 3-aminopropanol moieties makes it a valuable building block for synthesizing complex molecules, particularly in drug discovery and material science applications.
In recent years, the demand for nitrophenyl derivatives like 3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol has surged, driven by their role in developing targeted therapies and small-molecule inhibitors. Researchers are particularly interested in its potential applications in kinase inhibition and enzyme modulation, topics frequently searched in academic and industrial databases. The compound’s bromine atom offers a reactive site for further functionalization, enabling the creation of diverse derivatives for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, CAS No. 1391067-62-1 is often explored for its stereoselective properties, a hot topic in asymmetric synthesis. The amino alcohol segment is particularly noteworthy, as it mimics natural bioactive molecules, making it relevant for chiral drug development. This aligns with current trends in green chemistry and sustainable synthesis, where efficiency and selectivity are prioritized to reduce waste and energy consumption.
Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing 3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol, ensuring purity and consistency for research use. The compound’s nitro group also makes it a candidate for studies involving fluorescence labeling or photoaffinity probes, addressing growing interest in chemical biology tools. These applications are frequently queried in scientific forums, reflecting their relevance in modern research.
In material science, the 2-bromo-4-nitrophenyl unit of this compound has been investigated for its potential in designing organic electronic materials, such as OLEDs or conductive polymers. Its ability to participate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) further enhances its utility, a topic widely discussed in nanotechnology circles. This versatility positions CAS No. 1391067-62-1 as a compound of interdisciplinary interest.
Safety and handling of 3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol require standard laboratory precautions, though it is not classified as a high-risk substance. Researchers often search for storage conditions and solubility data, which are essential for experimental reproducibility. The compound is typically stable under inert atmospheres and stored at low temperatures to prevent degradation, a common practice for nitroaromatic compounds.
In summary, 3-amino-3-(2-bromo-4-nitrophenyl)propan-1-ol (CAS No. 1391067-62-1) is a multifaceted compound with broad applications in medicinal chemistry, materials science, and catalysis. Its structural features align with current research trends, including precision synthesis and functional material design, making it a subject of ongoing exploration in both academic and industrial settings.
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